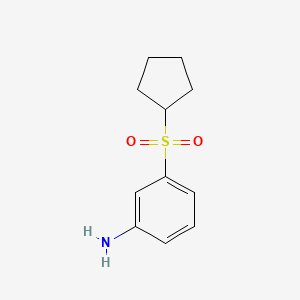
8-Bromo-1,2-dihydronaphthalene
Overview
Description
8-Bromo-1,2-dihydronaphthalene is a chemical compound with the molecular formula C10H9Br . It has a molecular weight of 209.08 .
Synthesis Analysis
The synthesis of 8-Bromo-1,2-dihydronaphthalene and similar compounds has been discussed in various studies . For instance, one method involves the cyclization of 1-bromo-2-(prop-2-enyloxy)naphthalene . Another approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .Molecular Structure Analysis
The molecular structure of 8-Bromo-1,2-dihydronaphthalene consists of a naphthalene core with a bromine atom attached at the 8th position . The compound has a molecular weight of 209.08 and a molecular formula of C10H9Br .Chemical Reactions Analysis
While specific chemical reactions involving 8-Bromo-1,2-dihydronaphthalene are not detailed in the search results, dihydronaphthalene derivatives in general are known to undergo various reactions such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation .Physical And Chemical Properties Analysis
8-Bromo-1,2-dihydronaphthalene has a molecular weight of 209.08 and a molecular formula of C10H9Br . It should be stored in a dry place at 2-8°C .Scientific Research Applications
Synthesis and Chemical Transformations
Enantioselective Synthesis : 1,2-Dihydronaphthalenes, including derivatives like 8-Bromo-1,2-dihydronaphthalene, are pivotal in medicinal and synthetic chemistry. Oxidative N-heterocyclic carbene catalysis has been employed for the diastereo- and enantioselective synthesis of 1,2-dihydronaphthalenes, yielding compounds with high selectivity and efficiency, which can be further transformed into alcohols, amides, and epoxides (Perveen et al., 2017).
Generation of Cycloallenes and Dimerization : The addition of bromofluorocarbene to 1,4-dihydronaphthalene has been studied, generating tricyclic hydrocarbons and allene dimers, thereby confirming the formation of cycloallenes as reactive intermediates (Azizoglu et al., 2007).
Formation of Multi-Substituted Dihydronaphthalene Scaffolds : Research has shown the use of rhodium catalysis in the synthesis of multi-substituted dihydronaphthalene scaffolds, which are important in the construction of complex molecular structures (Fang et al., 2009).
Materials and Physical Chemistry Applications
Infrared Multiphoton Dissociation Study : Protonated 1,2-dihydronaphthalene has been studied through infrared multiphoton dissociation, providing insights into molecular behavior and potential applications in understanding the formation of hydrogen in the interstellar medium (Vala et al., 2009).
Thermodynamic Properties : Research on the thermodynamic properties of 1,2-dihydronaphthalene, including its decomposition behavior and entropy calculations, contributes to a deeper understanding of its physical characteristics, which could be relevant for various applications in material science (Chirico & Steele, 2008).
Spectroscopic Investigation : A comprehensive spectroscopic study of 1,4-dihydronaphthalene, closely related to 8-Bromo-1,2-dihydronaphthalene, in its ground and excited states has provided valuable data on molecular vibrations and electronic states, which can be crucial for understanding its chemical behavior and potential in material sciences (Rishard et al., 2009).
Future Directions
While specific future directions for 8-Bromo-1,2-dihydronaphthalene are not mentioned in the search results, research into dihydronaphthalene derivatives and similar compounds continues to be an active area of study . These compounds are found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities , suggesting potential future applications in various fields.
properties
IUPAC Name |
8-bromo-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7H,2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKSKDSTJXNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518525 | |
| Record name | 8-Bromo-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87779-57-5 | |
| Record name | 8-Bromo-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



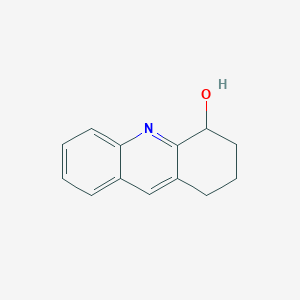



![7-Chlorothieno[2,3-b]pyrazine](/img/structure/B1610758.png)
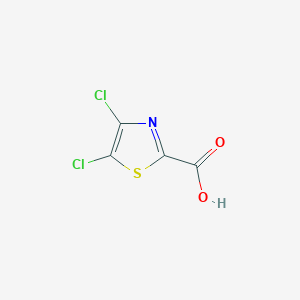
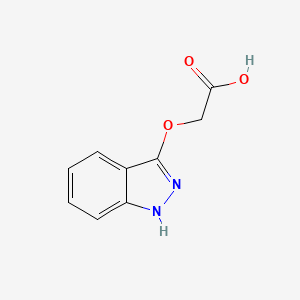
![[3-(Phenoxymethyl)phenyl]methanol](/img/structure/B1610764.png)
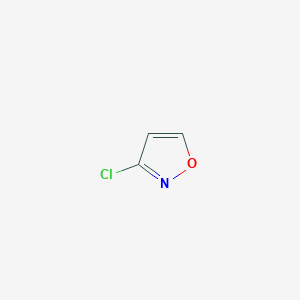
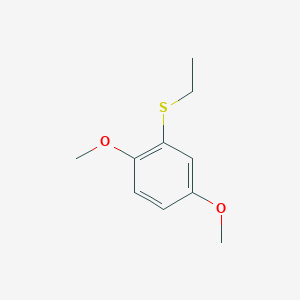
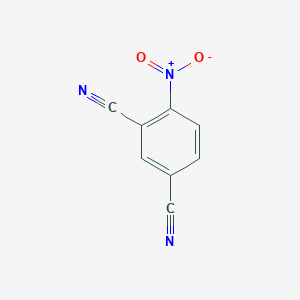
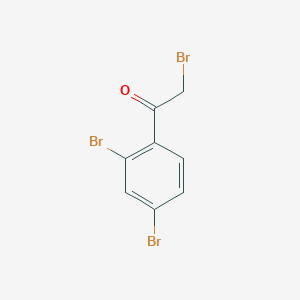
![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)
